

# XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**XL765**, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By targeting both PI3K and mTOR, **XL765** offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides a detailed overview of the preclinical and clinical data on **XL765** across various cancer types, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

#### **Mechanism of Action**

**XL765** is an ATP-competitive inhibitor of all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR. In biochemical assays, **XL765** has demonstrated potent inhibitory activity against these kinases.[1][2] The dual inhibition of both PI3K and mTOR by **XL765** leads to a robust downstream blockade of the signaling cascade. This is evidenced by the reduced phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[3][4] This comprehensive pathway inhibition results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models. [3][5]



## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by XL765.

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo efficacy of **XL765** across different cancer types.

Table 1: In Vitro Inhibitory Activity of XL765

| Target | IC50 (nM) | Assay Type               | Reference |
|--------|-----------|--------------------------|-----------|
| p110α  | 39        | Cell-free                | [2][4][6] |
| p110β  | 113       | Cell-free                | [2][4][6] |
| р110у  | 9         | Cell-free                | [2][4][6] |
| p110δ  | 43        | Cell-free                | [2][4][6] |
| mTOR   | 157       | Cell-free                | [2][4][6] |
| mTORC1 | 160       | Immune-complex<br>kinase | [2]       |
| mTORC2 | 910       | Immune-complex<br>kinase | [2]       |
| DNA-PK | 150       | Cell-free                | [2][4][6] |

Table 2: In Vivo Efficacy of XL765 in Xenograft Models



| Cancer Type          | Model                                | Treatment                                          | Outcome                                                                                   | Reference |
|----------------------|--------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Glioblastoma         | Intracranial GBM<br>39-luc xenograft | XL765 (oral<br>gavage)                             | >12-fold<br>reduction in<br>median tumor<br>bioluminescence<br>vs. control                | [4][7][8] |
| Glioblastoma         | Intracranial GBM<br>39-luc xenograft | XL765 +<br>Temozolomide<br>(TMZ)                   | 140-fold<br>reduction in<br>median<br>bioluminescence<br>vs. TMZ alone                    | [4][7][8] |
| Pancreatic<br>Cancer | BxPC-3<br>xenograft                  | XL765 (30<br>mg/kg) +<br>Chloroquine (50<br>mg/kg) | Significant inhibition of tumor growth                                                    | [4]       |
| Chondrosarcoma       | Patient tumor                        | XL765 (60 mg<br>BID)                               | 80-90% reduction in phosphorylation of AKT, 4EBP1, and S6; 54% reduction in Ki67 staining |           |

## Efficacy in Different Cancer Types Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it a rational target for **XL765**.[9][10] In vitro studies have shown that **XL765** induces a dose-dependent decrease in the viability of GBM cell lines (A172, U87MG, and T98G) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[9][10] In vivo, oral administration of **XL765** in an intracranial GBM xenograft model resulted in a significant reduction in tumor burden and improved survival.[4][7][8] Notably, the combination of **XL765** with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading



to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7] [8]

#### **Pancreatic Cancer**

**XL765** has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and autophagy in these cell lines.[4][6] In a BxPC-3 pancreatic cancer xenograft model, **XL765** alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with chloroquine, a significant inhibition of tumor growth was observed.[4]

### **Hematological Malignancies**

A phase 1 study of **XL765** in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual PI3K/mTOR inhibitors in hematological cancers.[11]

#### **Other Solid Tumors**

Preclinical studies have shown that **XL765** can inhibit the proliferation of a wide range of tumor cell lines.[3][1] In vivo, repeat administration of **XL765** resulted in significant tumor growth inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that **XL765** was well-tolerated and resulted in robust inhibition of the PI3K/mTOR pathway in tumor and surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable disease for more than three months.

## Experimental Protocols Western Blot Analysis of PI3K/mTOR Pathway Inhibition

Objective: To determine the effect of **XL765** on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:



- Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80% confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before being treated with varying concentrations of XL765 or vehicle control (DMSO) for a defined time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) following XL765 incubation.[1]
- Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDSpolyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of AKT, S6K, S6, and 4EBP1 overnight at 4°C.
- Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

#### **Experimental Workflow: Western Blot Analysis**





Click to download full resolution via product page

Caption: A generalized workflow for Western blot analysis of pathway inhibition.



### **Cell Viability Assay**

Objective: To assess the cytotoxic and cytostatic effects of XL765 on cancer cells.

#### Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to attach overnight.[8]
- Compound Treatment: The cells are treated with a range of concentrations of XL765 or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]
- Viability Assessment:
  - CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well
    and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at
    the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate
    reader. The absorbance is proportional to the number of viable cells.[9]
  - ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added.
     Luminescence is measured, which is directly proportional to the number of viable cells.[8]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

#### In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **XL765** in a living organism.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]
- Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either subcutaneously or orthotopically (e.g., intracranially).[4][7]



- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells).
   [7][8]
- Drug Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. **XL765** is administered orally at specified doses and schedules.[3]
- Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.[7][8]
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway inhibition by Western blotting or immunohistochemistry.[3]

#### Conclusion

XL765 is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical activity across a range of solid and hematological malignancies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic. The data summarized in this guide highlight its mechanism of action and provide a quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a framework for researchers to further investigate the activity of XL765 and other PI3K/mTOR inhibitors in various cancer contexts. While clinical development has been discontinued, the wealth of preclinical and early clinical data for XL765 continues to be a valuable resource for the ongoing development of pathway-targeted cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. XL765 (Voxtalisib, SAR245409) Chemietek [chemietek.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Dual PI3K/mTOR Inhibitor, XL765, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560383#xl765-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com